molecular formula C10H17N B14346719 3,7-Dimethyloct-5-enenitrile CAS No. 96290-64-1

3,7-Dimethyloct-5-enenitrile

Katalognummer: B14346719
CAS-Nummer: 96290-64-1
Molekulargewicht: 151.25 g/mol
InChI-Schlüssel: WGWIXMHFSPZYDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethyloct-5-enenitrile is an organic compound with the molecular formula C10H17N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,7-Dimethyloct-5-enenitrile can be synthesized through several methods. One common approach involves the reaction of citronellal with hydrogen cyanide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the risk of side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dimethyloct-5-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,7-Dimethyloct-5-enenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,7-Dimethyloct-5-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetonitrile (CH3CN)
  • Propiononitrile (C2H5CN)
  • Butyronitrile (C3H7CN)
  • Acrylonitrile (C3H3N)

Comparison

3,7-Dimethyloct-5-enenitrile is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct chemical and physical properties compared to other nitriles. For example, acetonitrile is a simple nitrile with a single carbon chain, while this compound has a more complex structure, leading to different reactivity and applications .

Eigenschaften

CAS-Nummer

96290-64-1

Molekularformel

C10H17N

Molekulargewicht

151.25 g/mol

IUPAC-Name

3,7-dimethyloct-5-enenitrile

InChI

InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h4-5,9-10H,6-7H2,1-3H3

InChI-Schlüssel

WGWIXMHFSPZYDX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C=CCC(C)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.